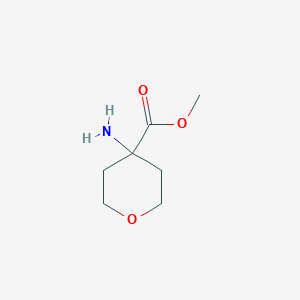
Methyl 4-aminooxane-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 4-aminooxane-4-carboxylate and related compounds involves several strategies. For example, Dobrydnev et al. (2018) described a straightforward strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, highlighting a process that could be relevant for producing methyl 4-aminooxane-4-carboxylates (Dobrydnev et al., 2018).
Molecular Structure Analysis
The molecular structure of methyl 4-aminooxane-4-carboxylate can be elucidated using techniques such as X-ray crystallography. For related compounds, Sakhautdinov et al. (2013) determined the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate using X-ray crystallography, which provides a precedent for analyzing the structure of methyl 4-aminooxane-4-carboxylate (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of methyl 4-aminooxane-4-carboxylate can be explored through its interactions and transformations. Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates via a one-pot relay catalytic cascade reaction, which might offer insights into the reactivity of similar compounds (Galenko et al., 2015).
Applications De Recherche Scientifique
Iridium-Catalyzed Reactions : A study described the Ir-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones, which involved the use of carboxylic acid as a directing group. This study provided insights into the synthesis of amidated o-carboranes and amidated and methoxycarbonylated nido-carboranes under mild conditions (Han et al., 2020).
Building Blocks for Amino Acids : Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was synthesized as a versatile building block for cyclopropyl-containing amino acids. This compound showed potential in Michael additions and Diels–Alder reactions, leading to the synthesis of protected cyclopropyl-containing amino acids (Limbach et al., 2009).
Isoxazole and Oxazole Derivatives : A method for synthesizing isoxazole-4-carboxylic acid derivatives was developed, involving Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. This process led to the formation of methyl oxazole-4-carboxylates and has implications for the synthesis of various derivatives with potential applications in medicinal chemistry (Serebryannikova et al., 2019).
Antiradical and Antimicrobial Properties : A study on sulfonamide-derived esters, including methyl and ethyl esters of 4-{(4-methylphenylsulfonamido)-methyl}cyclohexanecarboxylic acid, revealed their potential as antioxidants, enzyme inhibitors, and antimicrobials, suggesting their applications in pharmacology and biochemistry (Danish et al., 2019).
Electrochemical Synthesis : Research on the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of 1-amino-3,5,7-trifluoroadamantane (trifluoroamantadine), revealed the potential of using electrochemical methods in the synthesis of complex organic compounds (Monoi & Hara, 2012).
Light-Harvesting Peptide Synthesis : A study on the synthesis of redox-active amino acids, such as 4′-Methyl-2,2′-bipyridine-4-carboxylic acid, for incorporation into peptide assemblies to study photoinitiated electron or energy transfer, highlights the application of these compounds in the development of light-harvesting peptides (McCafferty et al., 1995).
Analgesic and Anti-inflammatory Properties : Research on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its derivatives showed significant analgesic and anti-inflammatory effects, exceeding those of Piroxicam and Meloxicam, indicating their potential in pharmaceutical applications (Ukrainets et al., 2018).
Safety and Hazards
“Methyl 4-aminooxane-4-carboxylate hydrochloride” may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .
Propriétés
IUPAC Name |
methyl 4-aminooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBPYNPITWILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595676 | |
| Record name | Methyl 4-aminooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminooxane-4-carboxylate | |
CAS RN |
184698-41-7 | |
| Record name | Methyl 4-aminooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)
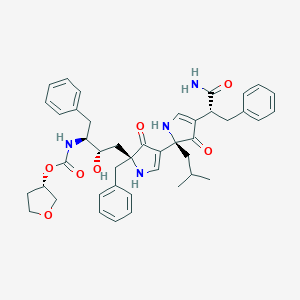

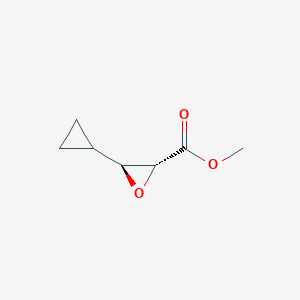
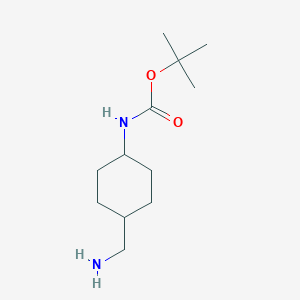
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
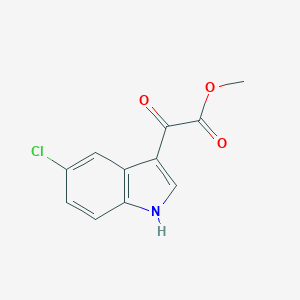

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)


